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Compound of Interest

Compound Name:
9H-Purin-6-amine, 9-[(4-

ethenylphenyl)methyl]-

CAS No.: 464181-96-2

Cat. No.: B12938013 Get Quote

Topic:In silico studies of 2,6,9-trisubstituted purine derivatives Focus: Kinase Inhibition

(CDK2/CDK12/Bcr-Abl) Version: 1.0

Executive Summary
The 2,6,9-trisubstituted purine scaffold represents a "privileged structure" in medicinal

chemistry, serving as the backbone for seminal kinase inhibitors like Roscovitine (Seliciclib)

and Olomoucine. Its structural homology to ATP allows it to competitively bind the catalytic cleft

of cyclin-dependent kinases (CDKs) and tyrosine kinases. However, the challenge lies in

specificity: the ATP-binding pocket is highly conserved across the human kinome.

This technical guide details a rigorous in silico workflow to design, validate, and optimize these

derivatives. Moving beyond basic docking, we integrate dynamic simulation and ADMET

profiling to predict not just binding affinity, but thermodynamic stability and druggability.

Structural Rationale: The Anatomy of the Scaffold
To design effective derivatives, one must understand the specific role of each substitution

position on the purine ring. The 2,6,9-substitution pattern is not arbitrary; it is engineered to

exploit specific regions of the kinase ATP-binding pocket.

The Pharmacophore Map
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Position 6 (N-6): The Hinge Binder.

Function: This position mimics the adenine exocyclic amine of ATP. It forms critical

hydrogen bonds with the kinase "hinge" region (e.g., Glu81 and Leu83 in CDK2).

Optimization: Bulky hydrophobic groups (e.g., benzylamino, phenylamino) here can

displace water molecules and improve entropy-driven binding.

Position 2 (C-2): The Selectivity Filter.

Function: Substituents here point toward the solvent-accessible region or specific

"selectivity pockets" unique to certain kinase isoforms.

Optimization: Groups like aminoethanol or pyrrolidine (as seen in Roscovitine) enhance

solubility and can form additional H-bonds with residues like Gln131.

Position 9 (N-9): The Ribose Mimic.

Function: Occupies the space where the ribose sugar of ATP would sit.

Optimization: Alkyl groups (isopropyl, cyclopentyl) are preferred over ribose to prevent

phosphorylation by cellular enzymes and improve membrane permeability.

The Computational Workflow
The following diagram outlines the integrated pipeline from library generation to dynamic

validation.
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Figure 1: Integrated CADD workflow for purine derivative optimization. Note the feedback loops

for toxicity and induced-fit corrections.

Protocol 1: Structure-Based Docking (CDK2 Focus)
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Objective: Identify binding poses that maximize H-bond interactions with the hinge region.

Methodology
Protein Preparation:

Retrieve CDK2 crystal structure (e.g., PDB ID: 3DDQ or similar Roscovitine-bound

structures).

Critical Step: Remove crystallographic water molecules except those bridging the ligand

and protein (often found near the sugar pocket).

Add polar hydrogens and compute Gasteiger charges.

Ligand Preparation:

Generate 3D conformers of 2,6,9-trisubstituted derivatives.

Minimize energy using the MMFF94 force field to relieve steric clashes.

Grid Generation:

Center the grid box on the co-crystallized ligand (Roscovitine).

Dimensions:

Å (sufficient to cover the ATP pocket).

Docking Execution:

Use a Genetic Algorithm (Lamarckian GA).

Validation: Re-dock the co-crystallized ligand. The Root Mean Square Deviation (RMSD)

between the docked pose and the crystal pose must be

Å to validate the protocol.

Key Interaction Checkpoints
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Residue Interaction Type Significance

Glu81 Hydrogen Bond (Backbone)
Essential hinge anchor

(Donor/Acceptor).

Leu83 Hydrogen Bond (Backbone) Essential hinge anchor.

Lys33 Salt Bridge / H-Bond
Catalytic lysine; interaction

improves potency.

Asp145 H-Bond
Part of the DFG motif; critical

for activation loop stability.

Protocol 2: Dynamic Validation (MD Simulations)
Static docking often fails to account for protein flexibility. Molecular Dynamics (MD) is required

to verify if the specific 2,6,9-substitutions maintain stability over time.

Simulation Protocol
System Setup:

Force Field: CHARMM36m (protein) + CGenFF (ligand).

Solvation: TIP3P water box, extending 10 Å from the protein surface.

Neutralization: Add Na+/Cl- ions to reach 0.15 M physiological concentration.

Equilibration:

NVT Ensemble: Heat to 300 K (100 ps) with position restraints on the ligand/protein

backbone.

NPT Ensemble: Pressurize to 1 atm (100 ps) to relax density.

Production Run:

Time: Minimum 50–100 ns.

Time step: 2 fs (using SHAKE algorithm for H-bonds).
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Analysis Metrics:

RMSD (Root Mean Square Deviation): Measures structural stability. A plateau

Å indicates a stable complex.

RMSF (Root Mean Square Fluctuation): High fluctuation in the "activation loop" is

expected, but the "hinge region" (residues 80-85) should remain rigid.

Visualization of Binding Mode Logic
The following diagram illustrates the abstract interaction logic required for a successful inhibitor.
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Figure 2: Pharmacophore mapping of the 2,6,9-trisubstituted purine. R6 anchors the molecule,

while R2 and R9 tune properties.

ADMET Profiling & Druggability
High potency is useless without bioavailability. Purine derivatives often suffer from poor

solubility.

In Silico ADMET Standards
We utilize tools like SwissADME or pkCSM to filter candidates based on the following criteria:

Lipinski’s Rule of Five:
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MW < 500 Da.

LogP < 5 (Purines with large R6 groups often violate this; aim for LogP 2–4).

H-bond donors < 5.

H-bond acceptors < 10.[1]

Toxicity Alerts (PAINS):

Screen for Pan-Assay Interference Compounds (PAINS). Purines are generally safe, but

reactive side chains (e.g., acrylamides for covalent inhibition) must be flagged.

Cytochrome P450 Inhibition:

Check for CYP3A4 inhibition, which is a common liability for kinase inhibitors.

Data Summary: Comparative Analysis
When presenting your results, summarize the progression from Docking to MD using a table

similar to the one below.

Compound
ID

R6
Substituent

R2
Substituent

Docking
Score
(kcal/mol)

MD RMSD
(Avg Å)

Lipinski
Violations

Roscovitine

(Ref)
Benzylamino

(R)-1-ethyl-2-

hydroxy
-8.2 1.8 ± 0.2 0

Derivative A
4-F-

Phenylamino

Methyl-

piperazine
-9.4 1.5 ± 0.1 0

Derivative B
Biphenylamin

o
Aminoethanol -10.1

4.5 ± 1.2

(Unstable)
1 (LogP)

Interpretation: Derivative B has a better docking score but fails in MD (high RMSD) and ADMET

(LogP), making Derivative A the superior lead despite a slightly lower initial score.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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